2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxypentanoic acid
CAS No.: 1483389-52-1
Cat. No.: VC3084722
Molecular Formula: C21H23NO5
Molecular Weight: 369.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1483389-52-1 |
|---|---|
| Molecular Formula | C21H23NO5 |
| Molecular Weight | 369.4 g/mol |
| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxypentanoic acid |
| Standard InChI | InChI=1S/C21H23NO5/c1-26-12-6-11-19(20(23)24)22-21(25)27-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18-19H,6,11-13H2,1H3,(H,22,25)(H,23,24) |
| Standard InChI Key | YOGQAEXQMBLDTM-UHFFFAOYSA-N |
| SMILES | COCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| Canonical SMILES | COCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Structural Characteristics and Properties
Chemical Structure and Composition
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxypentanoic acid belongs to the class of Fmoc-protected amino acids, characterized by three key structural components: (1) a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group at the N-terminus, (2) an amino acid core with a carboxylic acid functionality, and (3) a distinctive 5-methoxy pentanoic acid sidechain. The compound shares structural similarities with other Fmoc-protected amino acids such as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(m-tolyl)pentanoic acid, though with a methoxy group replacing the m-tolyl moiety .
Physical and Chemical Properties
Based on its structural features, 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxypentanoic acid would likely exhibit similar physical properties to related compounds such as (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid . The predicted molecular weight would be approximately 385-400 g/mol, with the compound appearing as a white to off-white crystalline powder at room temperature. The molecule contains multiple functional groups that contribute to its chemical reactivity, including a carboxylic acid (acidic), an amide linkage (hydrogen bonding capabilities), and a methoxy group (electron-donating).
Stereochemistry and Conformational Analysis
The compound features a stereocenter at the α-carbon (C-2), suggesting the potential existence of both (R) and (S) enantiomers, similar to the structurally analogous compounds in the search results . The stereochemistry at this position is crucial for biological activity and applications in peptide synthesis, as it determines the three-dimensional orientation of the side chain and influences interactions with biological targets or other reactive moieties.
Synthesis and Preparation
General Synthetic Routes
The synthesis of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxypentanoic acid typically involves a multi-step synthetic pathway. Based on established synthetic methods for similar compounds, the preparation would likely involve:
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Synthesis or acquisition of the appropriate amino acid precursor (5-methoxypentanoic acid)
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Protection of the amino group using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions
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Purification through crystallization or chromatographic techniques
This synthetic approach parallels the methods used for related Fmoc-protected amino acids, such as those seen in the preparation of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5,5,5-trifluoropentanoic acid .
Analytical Characterization
Comprehensive characterization of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxypentanoic acid would typically include:
| Analytical Technique | Expected Results |
|---|---|
| Mass Spectrometry | Molecular ion peak corresponding to molecular weight |
| 1H-NMR | Characteristic signals for aromatic protons (7-8 ppm), methoxy group (~3.3 ppm), and α-hydrogen (~4.2-4.5 ppm) |
| 13C-NMR | Signals for carbonyl carbons (170-175 ppm), aromatic carbons (120-145 ppm), and methoxy carbon (~58 ppm) |
| IR Spectroscopy | Absorption bands for carbonyl stretching (1700-1750 cm⁻¹), N-H stretching (3300-3500 cm⁻¹), and C-O stretching (1000-1300 cm⁻¹) |
| Optical Rotation | [α]D value dependent on the specific enantiomer |
These analytical parameters would be comparable to those observed for structurally similar compounds such as those described in the search results .
Applications in Peptide Chemistry
Role in Solid-Phase Peptide Synthesis
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxypentanoic acid serves as a valuable building block in solid-phase peptide synthesis (SPPS), where the Fmoc protecting group plays a critical role. Similar to other Fmoc-protected amino acids shown in the search results, this compound would be compatible with standard Fmoc-based SPPS protocols . The Fmoc group provides temporary protection of the α-amino group during peptide elongation and can be selectively removed under mild basic conditions using piperidine, while being stable under acidic conditions used for side chain deprotection.
Biological Significance and Medicinal Applications
Comparison with Related Amino Acid Derivatives
The table below compares key structural features and potential applications of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxypentanoic acid with related compounds from the search results:
This comparative analysis highlights how subtle structural variations can lead to significant differences in physicochemical properties and biological activities, emphasizing the importance of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxypentanoic acid as a unique building block for peptide chemistry.
Spectroscopic and Analytical Characterization
Spectral Properties and Identification
The spectroscopic identification of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxypentanoic acid would rely on characteristic spectral features similar to those observed in related compounds. The UV spectrum would display absorption maxima typical of the fluorenyl moiety, while NMR spectroscopy would reveal distinctive chemical shifts corresponding to the methoxy group, the amino acid backbone, and the fluorenyl system.
Chromatographic Behavior
In chromatographic systems, 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxypentanoic acid would likely exhibit retention behavior intermediate between more polar Fmoc-protected amino acids and the more lipophilic derivatives containing aromatic substituents. This property makes it valuable for optimizing peptide purification strategies and analytical method development.
Structure-Activity Relationships
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